molecular formula C19H20ClN3O3S2 B6579294 N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(diethylsulfamoyl)benzamide CAS No. 904817-99-8

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(diethylsulfamoyl)benzamide

Cat. No. B6579294
CAS RN: 904817-99-8
M. Wt: 438.0 g/mol
InChI Key: IBVPNYKIMFLBCT-UHFFFAOYSA-N
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Description

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(diethylsulfamoyl)benzamide, or N-CM-DESB, is a synthetic compound that has been used for a variety of scientific research applications. It has been studied for its ability to act as a potential drug target, as well as its potential for use in laboratory experiments.

Scientific Research Applications

N-CM-DESB has a variety of scientific research applications. It has been studied for its potential to act as a drug target for the treatment of various diseases, such as cancer, diabetes, and Alzheimer’s disease. It has also been studied for its potential to act as a competitive inhibitor of enzymes involved in signal transduction pathways. Additionally, N-CM-DESB has been used in laboratory experiments to study the effects of various drugs on cellular processes.

Mechanism of Action

The mechanism of action of N-CM-DESB is not fully understood. However, it is believed to act as a competitive inhibitor of enzymes involved in signal transduction pathways. It is thought to bind to the active site of the enzyme, preventing the substrate from binding and thus inhibiting its activity. Additionally, N-CM-DESB has been shown to interact with various proteins and receptors, which may also contribute to its mechanism of action.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-CM-DESB are not fully understood. However, it has been shown to interact with various proteins and receptors, which may lead to changes in cellular processes and signaling pathways. Additionally, it has been shown to inhibit enzymes involved in signal transduction pathways, which could lead to changes in gene expression and cellular metabolism.

Advantages and Limitations for Lab Experiments

N-CM-DESB has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is easy to synthesize. Additionally, it is highly soluble in polar solvents, making it easy to work with in the laboratory. However, there are some limitations to its use in laboratory experiments. It is not very stable and can degrade over time, which could affect its efficacy in experiments. Additionally, its mechanism of action is not fully understood, which could limit its use in certain experiments.

Future Directions

The use of N-CM-DESB in scientific research is still in its early stages. There are many possible future directions for its use. These include further research into its mechanism of action, its potential to act as a drug target, and its potential to be used in laboratory experiments. Additionally, further research could be done to explore its potential to interact with various proteins and receptors, as well as its potential to be used in drug development. Finally, further research could be done to explore its potential to be used in the treatment of various diseases, such as cancer, diabetes, and Alzheimer’s disease.

Synthesis Methods

The synthesis of N-CM-DESB is a multi-step process that begins with the synthesis of 5-chloro-4-methyl-1,3-benzothiazol-2-yl. This compound is then reacted with diethylsulfamoylbenzamide in a nucleophilic substitution reaction to form N-CM-DESB. The reaction is carried out in a polar solvent, such as methanol, at a temperature of 80°C. The reaction is complete after two hours and yields a product that is >99% pure.

properties

IUPAC Name

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(diethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O3S2/c1-4-23(5-2)28(25,26)14-8-6-13(7-9-14)18(24)22-19-21-17-12(3)15(20)10-11-16(17)27-19/h6-11H,4-5H2,1-3H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBVPNYKIMFLBCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC(=C3C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301144399
Record name N-(5-Chloro-4-methyl-2-benzothiazolyl)-4-[(diethylamino)sulfonyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301144399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide

CAS RN

904817-99-8
Record name N-(5-Chloro-4-methyl-2-benzothiazolyl)-4-[(diethylamino)sulfonyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=904817-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(5-Chloro-4-methyl-2-benzothiazolyl)-4-[(diethylamino)sulfonyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301144399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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